molecular formula C19H17N3O2S B7744452 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-2H-pyrrol-3-one

Cat. No.: B7744452
M. Wt: 351.4 g/mol
InChI Key: IUHOTXMXAJRTME-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-2H-pyrrol-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole ring, followed by the introduction of the ethoxyphenyl group and the formation of the pyrrolone core. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods may optimize these steps for scalability and efficiency, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-2H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-2H-pyrrol-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or marker in biological studies.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-2H-pyrrol-3-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include other benzothiazole derivatives, ethoxyphenyl-containing molecules, and pyrrolone-based structures. Each of these compounds may have distinct properties and applications, but the specific arrangement in this compound provides unique advantages in certain contexts.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-2-24-13-9-7-12(8-10-13)22-11-15(23)17(18(22)20)19-21-14-5-3-4-6-16(14)25-19/h3-10H,2,11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHOTXMXAJRTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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